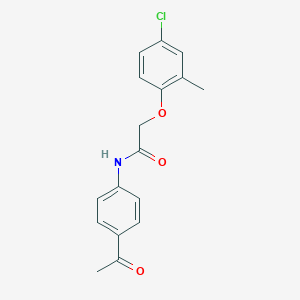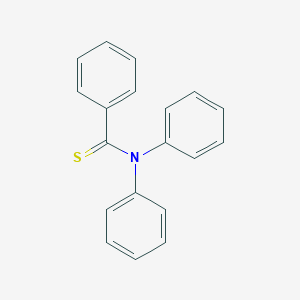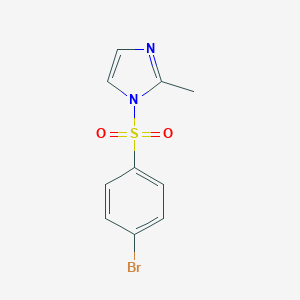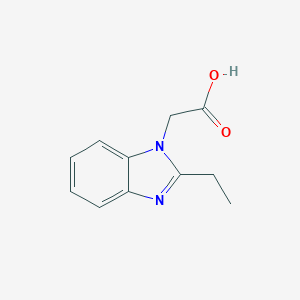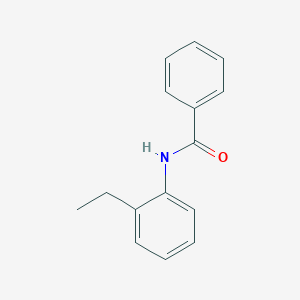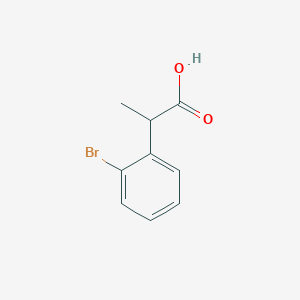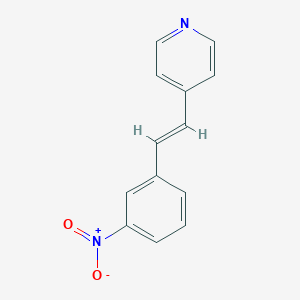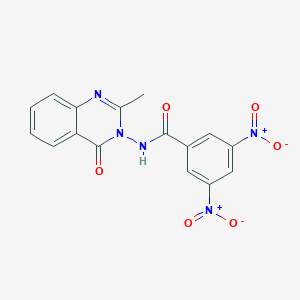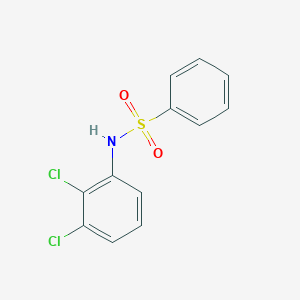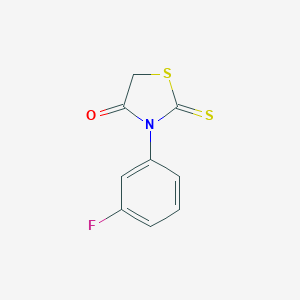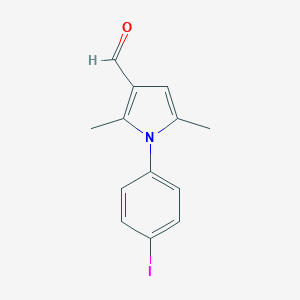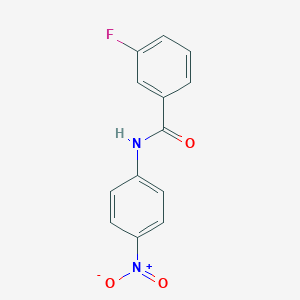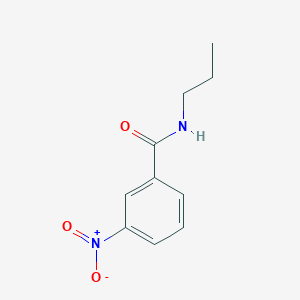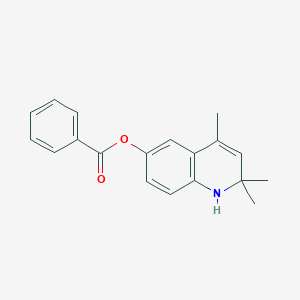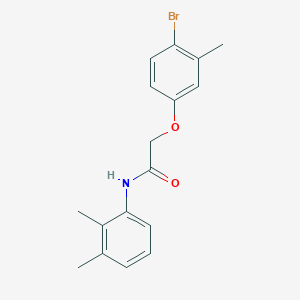
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-7929, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has a molecular weight of 405.36 g/mol.
Mechanism Of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its ability to bind to specific proteins in cells, particularly bromodomain-containing proteins. These proteins play a role in gene expression and regulation, and by inhibiting their activity, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its high potency, which allows for lower concentrations to be used. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination therapies for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other disease areas such as inflammation and autoimmune disorders. Finally, the development of more soluble forms of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide could improve its potential for use in clinical settings.
Synthesis Methods
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-(4-bromo-3-methylphenoxy)acetic acid and 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One area of interest is its use in cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells by targeting specific proteins. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
5332-64-9 |
|---|---|
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Molecular Formula |
C17H18BrNO2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
VRUSSLGLHIFNDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



